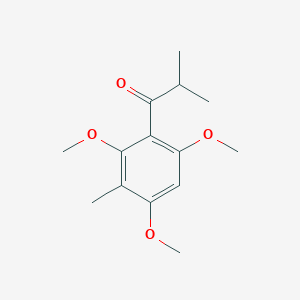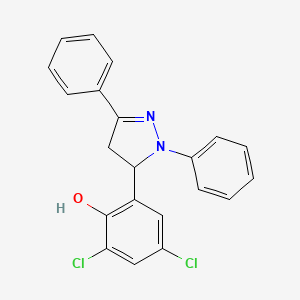
2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol is a complex organic compound that belongs to the class of phenols and pyrazoles This compound is characterized by the presence of two chlorine atoms, a phenolic hydroxyl group, and a pyrazole ring substituted with diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol typically involves multiple steps. One common method includes the condensation of 2,4-dichlorophenol with 1,3-diphenyl-4,5-dihydro-1H-pyrazole under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyrazole ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenol: A simpler phenolic compound with similar halogen substitution.
1,3-Diphenyl-4,5-dihydro-1H-pyrazole: A pyrazole derivative without the phenolic group.
2,4-Dichloro-6-(1,3-diphenyl-1H-pyrazol-5-yl)phenol: A closely related compound with a fully aromatic pyrazole ring.
Uniqueness
2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol is unique due to its combination of a phenolic hydroxyl group, chlorine atoms, and a substituted pyrazole ring
Propriétés
Numéro CAS |
93203-61-3 |
|---|---|
Formule moléculaire |
C21H16Cl2N2O |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
2,4-dichloro-6-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)phenol |
InChI |
InChI=1S/C21H16Cl2N2O/c22-15-11-17(21(26)18(23)12-15)20-13-19(14-7-3-1-4-8-14)24-25(20)16-9-5-2-6-10-16/h1-12,20,26H,13H2 |
Clé InChI |
CJIWJRIDWZNRPY-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C(=CC(=C4)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


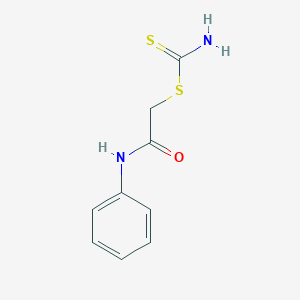
![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)
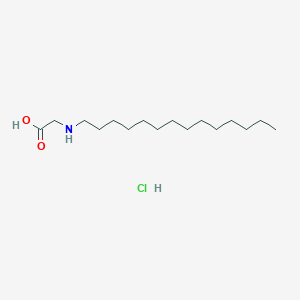
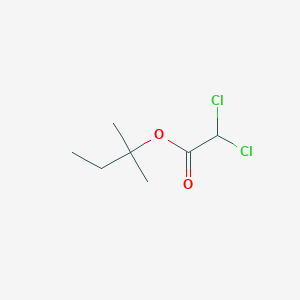
![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)
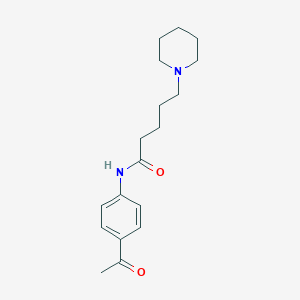
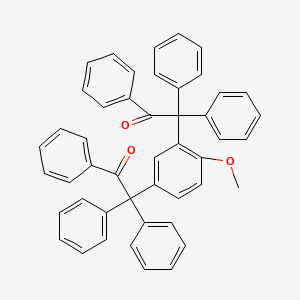

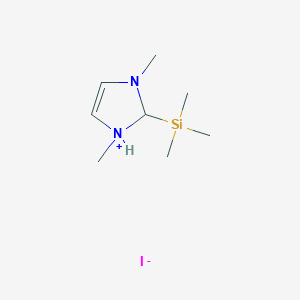
![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
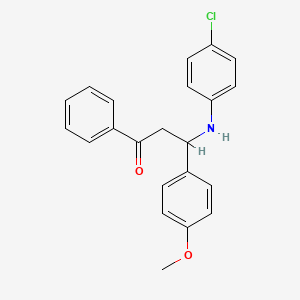
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
